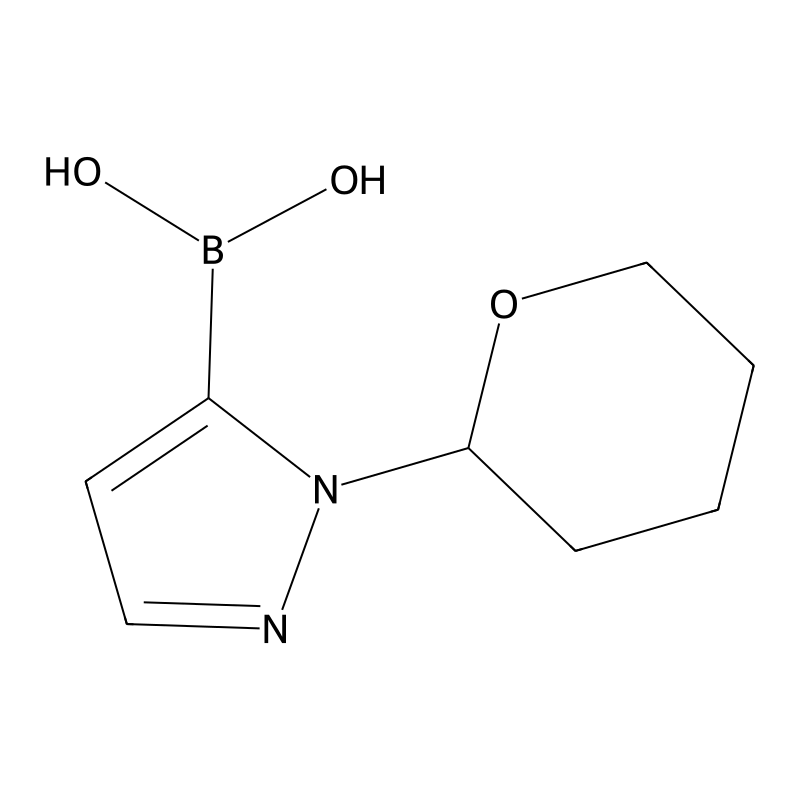

1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid (CAS 1105511-68-9) is a heterocyclic building block essential for advanced Suzuki-Miyaura cross-coupling reactions. It features a pyrazole core, a boronic acid functional group for palladium-catalyzed C-C bond formation, and a tetrahydropyran (THP) group protecting the pyrazole nitrogen. This THP protection is critical for preventing unwanted side reactions and catalyst inhibition associated with the acidic N-H proton of unprotected pyrazoles, thereby enabling higher yields and cleaner reaction profiles in complex, multi-step syntheses. Its primary application is as a key intermediate in the synthesis of high-value pharmaceutical compounds, such as kinase inhibitors.

References

- [1] Lam, B.; et al. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorganic & Medicinal Chemistry Letters. 2016, 26(24), 5947-5950.

- [2] Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. 2008, 47(26), 4851-4854.

- [3] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95(7), 2457-2483.

Substituting this THP-protected boronic acid with seemingly similar alternatives, such as the unprotected pyrazole-5-boronic acid or its pinacol ester, introduces significant process risks. Unprotected pyrazoles can inhibit palladium catalysts, leading to lower yields or complete reaction failure, especially with electron-rich coupling partners. While pinacol esters offer greater bench stability against dehydration, they can be sluggish in reactions and their hydrolytic lability complicates analysis and may require different reaction conditions to achieve efficient coupling. The THP group provides a robust, orthogonal protecting strategy that is stable to many reaction conditions but can be cleanly removed when needed, a balance not offered by all protecting groups or the unprotected form, making 1105511-68-9 a specific choice for demanding, multi-step synthetic routes.

References

- [1] Billingsley, K. L.; et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. 2008.

- [2] Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids; Wiley-VCH Verlag GmbH & Co. KGaA: 2005; pp 1–99.

- [3] Le, T. N.; et al. Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. 2012, 66, 236-242.

Demonstrated Efficacy as a Key Precursor in the Synthesis of Kinase Inhibitor TAK-659 (Mivavotinib)

This specific compound is a documented key intermediate in the synthesis of TAK-659, an investigational dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). In the reported synthesis, the Suzuki coupling reaction utilizing this THP-protected pyrazole boronic acid to construct the core bi-heterocyclic structure of TAK-659 proceeded effectively, highlighting its suitability and compatibility in a complex, multi-step pharmaceutical manufacturing context. The selection of this precursor over alternatives like unprotected pyrazoles or other protected forms is critical for achieving the desired yield and purity in the final active pharmaceutical ingredient (API).

| Evidence Dimension | Precursor Suitability |

| Target Compound Data | Successfully used as a key building block in the multi-step synthesis of the clinical candidate TAK-659. |

| Comparator Or Baseline | Generic or unprotected pyrazole boronic acids, which can inhibit catalysis or lead to side products in complex syntheses. |

| Quantified Difference | Not a direct quantitative comparison, but its use in a successful, published synthesis of a clinical-stage drug provides strong validation of its process utility. |

| Conditions | Suzuki coupling in the synthesis of a complex heteroaromatic pyrrolidinone SYK inhibitor. |

This evidence confirms the compound's utility and process-compatibility for synthesizing high-value, complex pharmaceutical targets, reducing procurement risk for process development and scale-up.

Enabling High-Yield Couplings Where Unprotected Heterocycles Fail

The THP protecting group is essential for preventing catalyst inhibition by the acidic N-H proton of the pyrazole ring. Studies on Suzuki-Miyaura couplings of nitrogen-rich heterocycles show that unprotected azoles, like pyrazole or indazole, can significantly inhibit the reaction. For example, when unprotected indazole was added as an external ligand to a standard Suzuki coupling, product formation was inhibited. By protecting the nitrogen with a group like THP, the pyrazole's inhibitory effect is negated, allowing the coupling to proceed efficiently. This makes the THP-protected version a more reliable and process-robust choice for achieving high yields, especially in syntheses where unprotected heterocycles are present or could be formed.

| Evidence Dimension | Reaction Yield & Robustness |

| Target Compound Data | Enables efficient Suzuki coupling by preventing catalyst inhibition from the pyrazole N-H. |

| Comparator Or Baseline | Unprotected pyrazole/indazole: Causes inhibition of the palladium catalyst, leading to low or no product yield. |

| Quantified Difference | Qualitative but critical: The difference between a successful, high-yielding reaction and a failed reaction. |

| Conditions | Standard Suzuki-Miyaura cross-coupling conditions where an external unprotected azole was added, demonstrating its inhibitory effect on the catalytic cycle. |

Procuring the THP-protected form is a direct risk-mitigation strategy to avoid batch failures and low yields caused by catalyst inhibition, a known failure mode for unprotected heterocyclic building blocks.

Favorable Handling and Stability Profile of Boronic Acid vs. Pinacol Ester

While boronic acid pinacol esters are often chosen for their enhanced stability during purification, the free boronic acid offers advantages in certain process contexts. Boronic acids can sometimes be more reactive in Suzuki couplings, potentially allowing for milder conditions or lower catalyst loadings compared to their ester counterparts, which may require in-situ hydrolysis to generate the active species. Furthermore, pinacol esters can be prone to rapid hydrolysis during workup or analysis, complicating isolation and purity assessment. The choice of the boronic acid form can simplify the process by eliminating the need for a separate or in-situ hydrolysis step and avoiding the generation of pinacol as a byproduct.

| Evidence Dimension | Processability & Reactivity |

| Target Compound Data | Boronic acid: Directly active in Suzuki coupling without requiring a prior hydrolysis step. |

| Comparator Or Baseline | Pinacol boronate ester: Generally more stable for chromatography but may require hydrolysis to participate in the catalytic cycle and can complicate analysis. |

| Quantified Difference | Elimination of a reaction step (hydrolysis) and avoidance of pinacol byproduct. |

| Conditions | General Suzuki-Miyaura reaction conditions and analytical method development for boronate esters. |

Selecting the boronic acid can streamline a synthetic process by removing the need for ester hydrolysis, simplifying reaction monitoring and potentially improving overall process efficiency.

Core Building Block for Kinase Inhibitor Synthesis

This compound is the right choice for multi-step syntheses of complex heterocyclic molecules targeting protein kinases, such as SYK or FLT3. Its proven use in the synthesis of the clinical candidate TAK-659 (Mivavotinib) demonstrates its compatibility with pharmaceutical process development workflows where reliability and avoidance of side-reactions are paramount.

Suzuki Couplings in Catalyst-Sensitive Environments

Ideal for Suzuki-Miyaura reactions where the coupling partner or other functional groups in the substrate are sensitive, or where unprotected nitrogen heterocycles are present. The THP group ensures the palladium catalyst remains active by preventing coordination with the pyrazole nitrogen, a known route to catalyst deactivation.

Scaffold Development in Medicinal Chemistry

A preferred reagent for medicinal chemistry programs building libraries around a pyrazole core. The THP group provides robust protection that is orthogonal to many other protecting groups, allowing for selective chemical manipulations at other sites before its clean removal under acidic conditions to reveal the final N-H pyrazole.

References

- [1] Lam, B.; et al. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorganic & Medicinal Chemistry Letters. 2016, 26(24), 5947-5950.

- [2] Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. 2008, 47(26), 4851-4854.